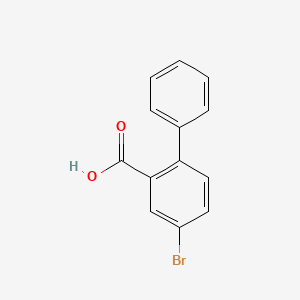

3-(3-Amino-4-methylphenyl)-1-phenylurea

説明

“N-(3-Amino-4-methylphenyl)benzamide” is a crucial building block of many drug candidates . It has a wide range of applications in medicinal chemistry and is a crucial raw material and intermediate in the synthesis of many drug candidates .

Synthesis Analysis

A continuous flow microreactor system was developed to synthesize this compound . By screening the acylating reagents and reaction conditions, it was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results .

Chemical Reactions Analysis

The compound reacts with strong oxidizing agents . It may be sensitive to prolonged exposure to air .

科学的研究の応用

Environmental Transformation and Reactivity Phenylurea herbicides, sharing structural similarities with 3-(3-Amino-4-methylphenyl)-1-phenylurea, have been examined for their transformation potential during water treatment processes. Studies have shown that phenylurea compounds react with aqueous chlorine, a common disinfectant in drinking water treatment, under various pH conditions. These reactions are influenced by the substitution at the amino-N and result in chlorination at both N atoms and the aromatic group of the phenylurea. This suggests that similar compounds could undergo transformation in water treatment systems, impacting their environmental fate and behavior (Chusaksri et al., 2012).

Herbicidal Activity and Environmental Degradation Research on the degradation and environmental behavior of phenylurea herbicides, such as isoproturon, provides insight into the ecological impact of these compounds. A Sphingomonas sp. capable of mineralizing the phenylurea herbicide isoproturon was isolated, highlighting the potential for biodegradation pathways in agricultural soils. This bacterial strain can utilize isoproturon as a carbon, nitrogen, and energy source, demonstrating the microbial capacity to break down phenylurea compounds in the environment (Sørensen et al., 2001).

Chemical Synthesis and Characterization Phenylurea compounds have been the subject of various chemical synthesis studies, exploring their reactivity and potential for forming new chemical entities. For example, novel amino acid derivatives were synthesized from reactions involving phenylurea compounds, showcasing the versatility of phenylureas in chemical synthesis and their potential applications in creating biologically active molecules (El-Sakka et al., 2014).

Advanced Materials and Corrosion Inhibition The study of α-aminophosphonates derived from phenylurea compounds for their corrosion inhibition properties on mild steel in hydrochloric acid reveals the application of phenylurea derivatives in industrial processes. These compounds showed promising results as corrosion inhibitors, suggesting potential industrial applications in materials science and engineering (Gupta et al., 2017).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(3-amino-4-methylphenyl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-10-7-8-12(9-13(10)15)17-14(18)16-11-5-3-2-4-6-11/h2-9H,15H2,1H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUIRBDMOQGRIKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Chloroethyl)imidazo[1,2-a]pyridine](/img/structure/B3279299.png)

![5-bromo-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B3279335.png)

![1-(6-Bromonaphthalen-2-yl)oxy-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B3279354.png)

![2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B3279375.png)